molecular formula C31H61BrO2 B14312741 Methyl 2-bromotriacontanoate CAS No. 112523-49-6

Methyl 2-bromotriacontanoate

Cat. No.: B14312741
CAS No.: 112523-49-6
M. Wt: 545.7 g/mol
InChI Key: CDVUBZHTELEYJP-UHFFFAOYSA-N
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Description

Methyl 2-bromotriacontanoate is a long-chain brominated methyl ester, structurally characterized by a 30-carbon alkyl chain (triacontanoate) with a bromine substituent at the second carbon position. This compound belongs to the broader class of fatty acid methyl esters (FAMEs), which are widely studied for their roles in industrial applications, biological systems, and synthetic chemistry. The bromine atom introduces unique reactivity, particularly in nucleophilic substitution reactions, distinguishing it from non-halogenated analogs. While direct literature on this specific compound is sparse, its properties can be inferred through comparisons with structurally related methyl esters documented in peer-reviewed studies .

Properties

CAS No.

112523-49-6

Molecular Formula

C31H61BrO2

Molecular Weight

545.7 g/mol

IUPAC Name

methyl 2-bromotriacontanoate

InChI

InChI=1S/C31H61BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(32)31(33)34-2/h30H,3-29H2,1-2H3

InChI Key

CDVUBZHTELEYJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromotriacontanoate can be synthesized through the esterification of 2-bromotriacontanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the bromination of triacontanoic acid followed by esterification. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The subsequent esterification step is similar to the laboratory method, involving methanol and an acid catalyst.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromotriacontanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert the ester to the corresponding carboxylic acid or further to carbon dioxide and water under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of 2-hydroxytriacontanoate or other substituted derivatives.

    Reduction: Formation of 2-bromotriacontanol.

    Oxidation: Formation of 2-bromotriacontanoic acid or complete oxidation to carbon dioxide and water.

Scientific Research Applications

Methyl 2-bromotriacontanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the study of long-chain fatty acid derivatives and their reactivity.

    Biology: Investigated for its potential effects on biological membranes and lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its long-chain fatty acid structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-bromotriacontanoate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may integrate into lipid bilayers, affecting membrane fluidity and function. Its bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Methyl Esters

To contextualize Methyl 2-bromotriacontanoate, we analyze its structural and functional differences relative to other methyl esters reported in the literature. Key comparison points include chain length, substituents, and physicochemical properties.

Structural Comparison
Compound Name Molecular Formula (Inferred) Key Substituents Chain Length Reference Source
This compound C₃₁H₆₁BrO₂ Bromine at C2 30 carbons N/A (Hypothetical)
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpene backbone, methyl ester 20 carbons
Z-Communic acid methyl ester C₂₁H₃₂O₂ Conjugated diene, methyl ester 20 carbons
Methyl salicylate C₈H₈O₃ Aromatic ring, hydroxyl group Short chain

Key Observations :

  • Chain Length: this compound’s 30-carbon chain far exceeds the 20-carbon diterpene-based esters (e.g., sandaracopimaric acid methyl ester) and aromatic methyl salicylate . This confers higher hydrophobicity and likely a elevated melting point.
  • Substituents: The bromine atom at C2 enhances electrophilicity, making it prone to nucleophilic attacks—a feature absent in non-halogenated esters like methyl salicylate or communic acid derivatives .
Physicochemical Properties

While direct data for this compound is unavailable, general trends for methyl esters can be extrapolated from studies on analogous compounds:

Property This compound (Inferred) Typical Methyl Esters (e.g., Methyl Salicylate) Reference
Boiling Point >300°C (estimated) 222°C (methyl salicylate)
Solubility Insoluble in water; soluble in organic solvents Partially water-miscible (e.g., methyl salicylate)
Reactivity High (due to C-Br bond) Low (ester hydrolysis dominates)

Notes:

  • Volatility: The long alkyl chain reduces volatility compared to shorter-chain esters like methyl salicylate, which is volatile enough for atmospheric studies .
  • Stability: Bromination may reduce thermal stability relative to non-halogenated esters, as seen in halogenated organic compounds generally .

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